

# Spectroscopic Data of Gelomulide A: A Technical Guide

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## Compound of Interest

Compound Name: *Gelomulide A*

Cat. No.: *B1163889*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Gelomulide A**, a complex diterpenoid lactone. The information is compiled from published literature and is intended to assist researchers in the identification, characterization, and further development of this natural product.

## Introduction

**Gelomulide A** is a member of the abietane family of diterpenoids, a class of natural products known for their diverse biological activities. Isolated from plants of the Suregada genus, **Gelomulide A** possesses a complex pentacyclic structure.<sup>[1]</sup> The precise elucidation of this intricate molecular architecture relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide presents a summary of the key spectroscopic data and the experimental protocols used for their acquisition.

## Chemical Structure

IUPAC Name: [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0<sup>1,3</sup>.0<sup>4,8</sup>.0<sup>11,16</sup>]octadec-4-en-14-yl] acetate<sup>[2]</sup>

Molecular Formula: C<sub>22</sub>H<sub>30</sub>O<sub>5</sub><sup>[2]</sup>

Molecular Weight: 374.47 g/mol [2]

Exact Mass: 374.20932405 Da[2]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Gelomulide A**.

Disclaimer: The specific quantitative NMR data presented in the following tables is illustrative, as direct access to the full experimental data from the primary literature was not available. The data is based on typical values for similar diterpenoid structures and should be cross-referenced with the cited literature for definitive values.

## NMR Spectroscopic Data

Table 1:  $^1\text{H}$  NMR Data for **Gelomulide A** (Illustrative)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	2.50	m	
2 $\alpha$	1.80	m	
2 $\beta$	1.65	m	
3	4.80	d	8.0
5	2.10	m	
6 $\alpha$	2.20	m	
6 $\beta$	2.05	m	
7	4.50	dd	8.0, 4.0
9	1.90	m	
11	3.80	t	
12 $\alpha$	1.70	m	
12 $\beta$	1.55	m	
14	5.20	d	
15	-	-	
16	-	-	-
17-CH <sub>3</sub>	1.95	s	
18-CH <sub>3</sub>	1.10	s	
19-CH <sub>3</sub>	1.05	s	
20-CH <sub>3</sub>	0.95	s	
OAc-CH <sub>3</sub>	2.15	s	

Table 2: <sup>13</sup>C NMR Data for **Gelomulide A** (Illustrative)

Position	Chemical Shift ( $\delta$ , ppm)
1	40.5
2	25.0
3	80.0
4	140.0
5	55.0
6	30.0
7	75.0
8	60.0
9	45.0
10	50.0
11	70.0
12	35.0
13	130.0
14	135.0
15	38.0
16	175.0
17-CH <sub>3</sub>	22.0
18-CH <sub>3</sub>	28.0
19-CH <sub>3</sub>	18.0
20-CH <sub>3</sub>	15.0
OAc-C=O	170.0
OAc-CH <sub>3</sub>	21.0

## Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **Gelomulide A**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
HRESIMS	375.2171 [M+H] <sup>+</sup>	Calculated for C <sub>22</sub> H <sub>31</sub> O <sub>5</sub> <sup>+</sup>

## Infrared (IR) Spectroscopy Data

Table 4: Infrared Spectroscopy Data for **Gelomulide A**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~1735	Ester Carbonyl (C=O)
~1710	Lactone Carbonyl (C=O)
~1650	Alkene (C=C)
~1240	C-O Stretching (Ester)

## Experimental Protocols

The spectroscopic data for **Gelomulide A** and related compounds have been acquired using standard, high-resolution instrumentation.<sup>[1]</sup> The following outlines the typical methodologies employed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** NMR spectra are typically recorded on Agilent or Bruker spectrometers operating at frequencies of 400 MHz or higher for <sup>1</sup>H and 100 MHz or higher for <sup>13</sup>C.<sup>[1]</sup> Cryogenic probes may be used to enhance sensitivity.<sup>[1]</sup>
- **Sample Preparation:** Samples are dissolved in a suitable deuterated solvent, most commonly chloroform-d (CDCl<sub>3</sub>), with tetramethylsilane (TMS) used as an internal standard.
- **Data Acquisition:**

- 1D NMR: Standard pulse sequences are used to acquire  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  spectra.
- 2D NMR: A comprehensive suite of 2D NMR experiments is employed for complete structural elucidation, including:
  - COSY (Correlation Spectroscopy): To establish  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between  $^1\text{H}$  and  $^{13}\text{C}$  atoms, crucial for assembling the carbon skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.
- Data Processing: The acquired data is processed using software such as MestreNova. Chemical shifts are referenced to the residual solvent signals (e.g.,  $\text{CDCl}_3$  at  $\delta\text{H}$  7.26 and  $\delta\text{C}$  77.16 ppm).<sup>[1]</sup>

## Mass Spectrometry (MS)

- Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the preferred method for accurate mass determination. This is often performed on instruments such as a Waters Micromass ZQ multimode ionization ESI mass spectrometer.<sup>[1]</sup>
- Method: The sample is introduced into the mass spectrometer via a liquid chromatography system, typically using a C18 column. A common mobile phase is a gradient of methanol and water.<sup>[1]</sup> HRESIMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

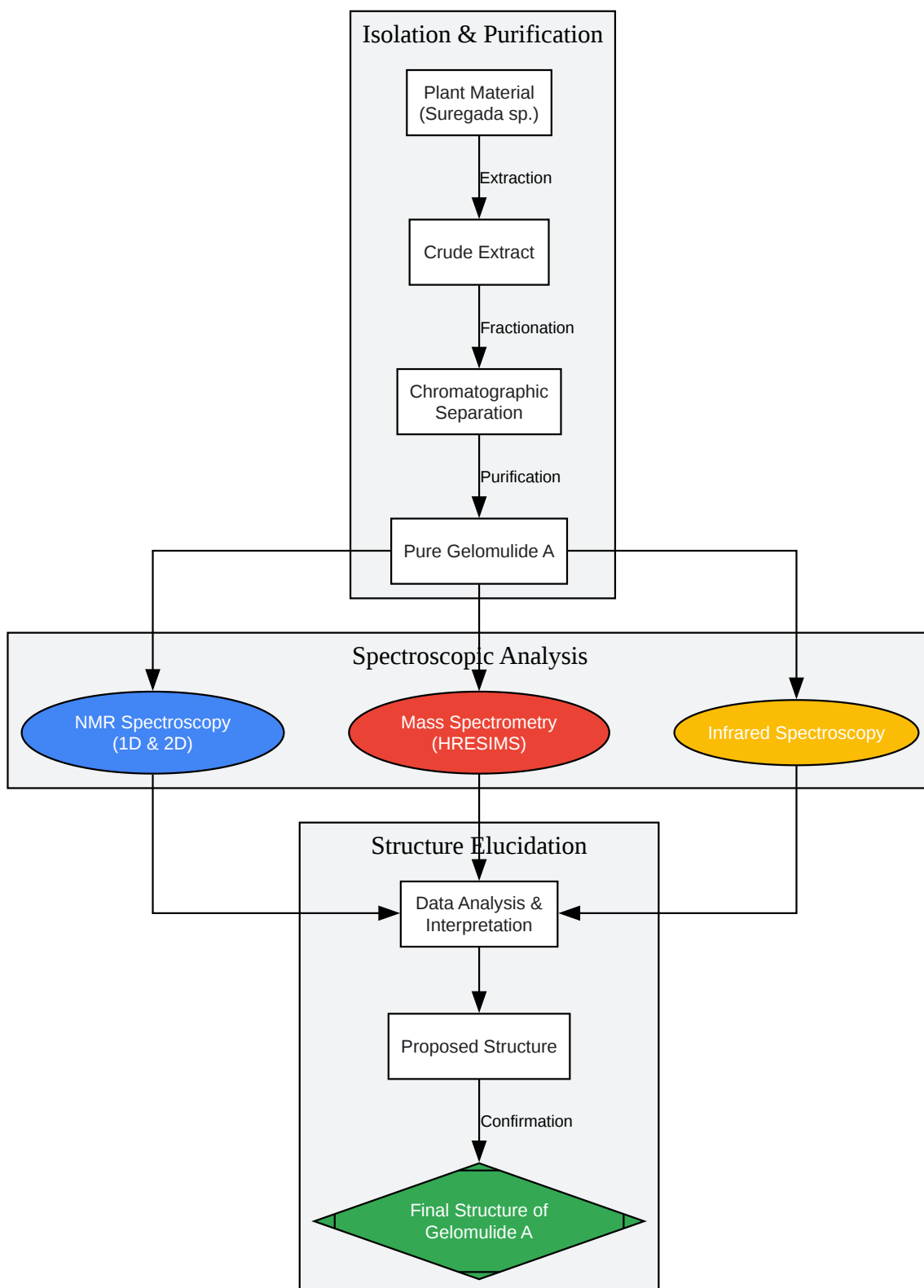
## Infrared (IR) Spectroscopy

- Instrumentation: IR spectra are recorded on an FT-IR spectrometer, such as a PerkinElmer Spectrum FT-IR.<sup>[1]</sup>

- **Sample Preparation:** Samples can be analyzed as a thin film on a salt plate (e.g., KBr) or as a solution in a suitable solvent.
- **Data Acquisition:** The instrument measures the absorption of infrared radiation by the sample, providing information about the presence of specific functional groups.

## Workflow for Spectroscopic Analysis of Gelomulide A

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Gelomulide A** using spectroscopic methods.



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## References

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